3-Butenethioamide, N-2-propenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butenethioamide, N-2-propenyl- is an organic compound that features a butene backbone with a thioamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butenethioamide, N-2-propenyl- typically involves the reaction of allyl isothiocyanate with allylmagnesium bromide in a solvent such as tetrahydrofuran (THF) or diethyl ether. The reaction is carried out at temperatures ranging from 20°C to 30°C for 1-3 hours, followed by hydrolysis or alkylation of the adducts .
Industrial Production Methods
Industrial production methods for 3-Butenethioamide, N-2-propenyl- are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Butenethioamide, N-2-propenyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the thioamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.
Scientific Research Applications
3-Butenethioamide, N-2-propenyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 3-Butenethioamide, N-2-propenyl- involves its interaction with various molecular targets, such as enzymes and proteins. The thioamide group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can alter their function. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-butenethioamide: Similar structure but with an amino group instead of a propenyl group.
N-Allyl-3-butenethioamide: Similar structure but with an allyl group instead of a propenyl group.
Uniqueness
3-Butenethioamide, N-2-propenyl- is unique due to its specific functional groups and the resulting chemical properties
Properties
CAS No. |
827320-17-2 |
---|---|
Molecular Formula |
C7H11NS |
Molecular Weight |
141.24 g/mol |
IUPAC Name |
N-prop-2-enylbut-3-enethioamide |
InChI |
InChI=1S/C7H11NS/c1-3-5-7(9)8-6-4-2/h3-4H,1-2,5-6H2,(H,8,9) |
InChI Key |
KTFLNWSKCFPHAF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(=S)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.